molecular formula C21H17ClN2O2 B1227644 3-chloro-N-[4-[(1-oxo-2-phenylethyl)amino]phenyl]benzamide

3-chloro-N-[4-[(1-oxo-2-phenylethyl)amino]phenyl]benzamide

Cat. No.: B1227644
M. Wt: 364.8 g/mol
InChI Key: SFJBKKLZHJKIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[4-[(1-oxo-2-phenylethyl)amino]phenyl]benzamide is a member of benzamides.

Scientific Research Applications

GPR139 Receptor Agonists

A study identified (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide 7c as a potent and selective agonist of the hGPR139 receptor through focused high throughput screening and subsequent structure-activity relationship (SAR) studies. This compound demonstrated an EC50 of 16 nM, indicating high efficacy in activating the GPR139 receptor. It also exhibited good drug-like properties and the ability to cross the blood-brain barrier, making it suitable for oral dosing in rats. This research could contribute to the development of novel therapeutics targeting GPR139-related pathways in the brain (Dvorak et al., 2015).

Molecular Interactions and Crystal Structures

Another research focused on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of new antipyrine derivatives, including 2-chloro analogs. These compounds were studied for their intermolecular interactions, such as N–H⋯O and C–H⋯O hydrogen bonds, and their solid-state structures were analyzed. This work provides insights into the stabilization mechanisms of molecular assemblies in these compounds and can contribute to the design of new molecules with enhanced stability and desired properties (Saeed et al., 2020).

Antimicrobial Activity

Research on substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides assessed their bactericidal properties against methicillin-resistant Staphylococcus aureus (MRSA). Among the compounds, 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide showed significant bactericidal activity, particularly at higher concentrations, indicating potential as a MRSA treatment (Zadrazilova et al., 2015).

Properties

Molecular Formula

C21H17ClN2O2

Molecular Weight

364.8 g/mol

IUPAC Name

3-chloro-N-[4-[(2-phenylacetyl)amino]phenyl]benzamide

InChI

InChI=1S/C21H17ClN2O2/c22-17-8-4-7-16(14-17)21(26)24-19-11-9-18(10-12-19)23-20(25)13-15-5-2-1-3-6-15/h1-12,14H,13H2,(H,23,25)(H,24,26)

InChI Key

SFJBKKLZHJKIGK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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